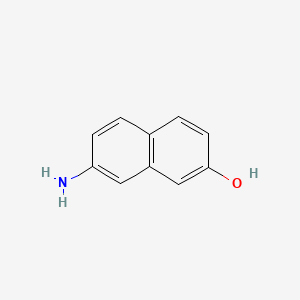
5-Ethylthioribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylthioribose is a derivative of ribose, a five-carbon sugar, where an ethylthio group replaces one of the hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthioribose typically involves the modification of ribose or its derivatives. One common method includes the reaction of ribose with ethylthiol under specific conditions to introduce the ethylthio group. The reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the hydroxyl group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally follows similar principles to laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethylthioribose can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ribose moiety or the ethylthio group, leading to different derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or thiols.
Aplicaciones Científicas De Investigación
5-Ethylthioribose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Ethylthioribose exerts its effects involves its conversion to ethionine in certain biological systems. This transformation occurs through a pathway similar to the methionine salvage pathway, where the ethylthio group is metabolized to ethionine, a known cytotoxic agent. This selective toxicity is particularly effective against certain protozoa, making it a potential antiprotozoal agent .
Comparación Con Compuestos Similares
5-Methylthioribose: Similar structure but with a methylthio group instead of an ethylthio group.
5-Isobutylthioribose: Contains an isobutylthio group.
5-Propylthioribose: Contains a propylthio group.
Uniqueness: 5-Ethylthioribose is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties. Its ability to be selectively toxic to protozoa while being non-toxic to mammalian cells highlights its potential as a therapeutic agent .
Propiedades
Número CAS |
53458-56-3 |
|---|---|
Fórmula molecular |
C7H14O4S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
(2R,3S,4S)-5-ethylsulfanyl-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C7H14O4S/c1-2-12-4-6(10)7(11)5(9)3-8/h3,5-7,9-11H,2,4H2,1H3/t5-,6+,7-/m0/s1 |
Clave InChI |
NMPVNCCANBILIA-XVMARJQXSA-N |
SMILES |
CCSCC(C(C(C=O)O)O)O |
SMILES isomérico |
CCSC[C@H]([C@H]([C@H](C=O)O)O)O |
SMILES canónico |
CCSCC(C(C(C=O)O)O)O |
| 53458-56-3 | |
Sinónimos |
5-ethylthioribose 5-S-ethyl-5-thio-D-ribose 5-S-ethyl-5-thioribose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















